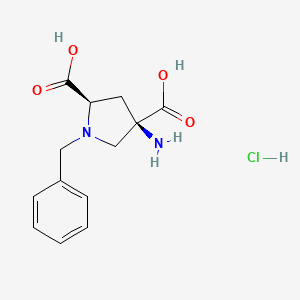

(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride

Description

(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride is a chiral pyrrolidine derivative with two carboxylic acid groups and a benzyl substituent. Its molecular formula is C₁₃H₁₅ClN₂O₄, and it has a molecular weight of 298.72 g/mol . The compound is characterized by its stereochemistry: the (2R,4R) configuration ensures specific spatial arrangements critical for biological activity. Key properties include:

- XlogP: -3.9 (indicating high hydrophilicity)

- Hydrogen bond donors/acceptors: 3/6

- Synonyms: BDBM50071165, SCHEMBL8973329 .

Properties

IUPAC Name |

(2R,4R)-4-amino-1-benzylpyrrolidine-2,4-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4.ClH/c14-13(12(18)19)6-10(11(16)17)15(8-13)7-9-4-2-1-3-5-9;/h1-5,10H,6-8,14H2,(H,16,17)(H,18,19);1H/t10-,13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHKVJMSSDEXND-HTMVYDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C[C@]1(C(=O)O)N)CC2=CC=CC=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662554 | |

| Record name | (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345296-09-5 | |

| Record name | (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride, also known as 1-Benzyl-APDC hydrochloride, is the mGlu6 receptor . This receptor is a type of metabotropic glutamate receptor, which is a family of G protein-coupled receptors that have been divided into 3 groups on the basis of sequence homology, putative signal transduction mechanisms, and pharmacologic properties.

Mode of Action

1-Benzyl-APDC hydrochloride acts as a selective ligand for the mGlu6 receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, 1-Benzyl-APDC hydrochloride binds to the mGlu6 receptor, thereby influencing its function.

Biochemical Analysis

Biochemical Properties

1-Benzyl-APDC hydrochloride plays a crucial role in biochemical reactions, particularly in the modulation of glutamatergic signaling. It acts as a selective ligand for the mGlu6 receptor, which is a G-protein coupled receptor involved in the regulation of neurotransmitter release . The interaction between 1-Benzyl-APDC hydrochloride and the mGlu6 receptor is characterized by high affinity and specificity, leading to the modulation of synaptic transmission and neuronal excitability. This compound also interacts with other biomolecules, including enzymes and proteins involved in the glutamatergic signaling pathway, thereby influencing various biochemical processes.

Cellular Effects

1-Benzyl-APDC hydrochloride exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with the mGlu6 receptor leads to changes in intracellular calcium levels, which in turn affect downstream signaling pathways . Additionally, 1-Benzyl-APDC hydrochloride has been shown to impact gene expression by regulating the transcription of genes involved in synaptic plasticity and neuronal survival. These cellular effects contribute to the compound’s potential therapeutic applications in neurological disorders.

Molecular Mechanism

The molecular mechanism of action of 1-Benzyl-APDC hydrochloride involves its binding to the mGlu6 receptor, leading to the activation or inhibition of downstream signaling pathways. The compound’s binding to the receptor induces conformational changes that facilitate the interaction with G-proteins, resulting in the modulation of intracellular signaling cascades . This includes the inhibition of adenylyl cyclase activity, reduction of cyclic AMP levels, and regulation of ion channel activity. These molecular interactions ultimately influence neuronal excitability and synaptic transmission.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Benzyl-APDC hydrochloride have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-Benzyl-APDC hydrochloride remains stable under controlled conditions, but its degradation can occur over extended periods, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained modulation of synaptic transmission and neuronal excitability, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-Benzyl-APDC hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on synaptic transmission and neuronal excitability without causing significant adverse effects . At higher doses, 1-Benzyl-APDC hydrochloride can lead to toxic effects, including neurotoxicity and disruption of normal cellular function. These dosage-dependent effects underscore the importance of optimizing the dosage for therapeutic applications to minimize potential adverse effects.

Metabolic Pathways

1-Benzyl-APDC hydrochloride is involved in various metabolic pathways, including those related to glutamatergic signaling. The compound interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters, thereby influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s ability to modulate synaptic transmission and neuronal excitability, highlighting its potential for therapeutic applications in neurological disorders.

Transport and Distribution

The transport and distribution of 1-Benzyl-APDC hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biochemical effects . The distribution of 1-Benzyl-APDC hydrochloride is influenced by factors such as tissue permeability, transporter expression, and binding affinity, which collectively determine its efficacy and therapeutic potential.

Subcellular Localization

1-Benzyl-APDC hydrochloride exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization enables 1-Benzyl-APDC hydrochloride to interact with its target receptors and other biomolecules, thereby modulating cellular processes and signaling pathways.

Biological Activity

(2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride (commonly referred to as ABPDC) is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as a modulator of glutamate receptors. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of ABPDC, supported by relevant data tables and research findings.

- Molecular Formula : C13H17ClN2O4

- Molecular Weight : 300.74 g/mol

- CAS Number : 345296-09-5

Synthesis and Derivatives

ABPDC is synthesized through the modification of pyrrolidine derivatives. Research has shown that substituting the N(1)-position can yield various agonists, partial agonists, and antagonists for metabotropic glutamate receptors (mGluRs), specifically mGluR2, mGluR3, and mGluR6 . The synthesis typically involves nucleophilic addition reactions with various amines and carboxylic acids.

Receptor Modulation

ABPDC has been identified as an effective modulator of group II metabotropic glutamate receptors. Studies indicate that certain derivatives exhibit selective agonist or antagonist properties, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .

Antimicrobial Activity

Research has evaluated the antimicrobial properties of related dicarboxylic acid analogues. For instance, one study highlighted that specific derivatives showed significant activity against Pseudomonas aeruginosa, with a zone of inhibition measuring 32 mm at a concentration of 6.25 μg/mL .

Case Studies

- Study on Receptor Activity : A series of N(1)-substituted derivatives were tested for their activity at mGluRs. The results demonstrated that certain modifications resulted in enhanced receptor activation or inhibition, suggesting potential applications in treating conditions like anxiety and depression .

- Antimicrobial Evaluation : In a comparative study of various dicarboxylic acid derivatives, ABPDC-related compounds were shown to possess varying degrees of antimicrobial efficacy. The minimum inhibitory concentration (MIC) values indicated promising lead compounds for further development against resistant bacterial strains .

Data Tables

| Compound | Activity Type | Target | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|---|

| Z10 | Antimicrobial | Pseudomonas aeruginosa | 32 | 6.25 |

| Z7 | Antimicrobial | MRSA | 22 | 12.5 |

| ABPDC | Receptor Modulator | mGluR2/3/6 | N/A | N/A |

Scientific Research Applications

Metabotropic Glutamate Receptor Modulation

One of the primary applications of (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride is its role as an antagonist for metabotropic glutamate receptors (mGluRs). Research indicates that this compound exhibits significant inhibitory activity against several mGluRs, which are implicated in various neurological disorders.

| Metabotropic Glutamate Receptor | IC50 (nM) | Assay Description |

|---|---|---|

| mGluR1 | >300000 | In vitro antagonist activity at recombinant human mGluR1 expressed in RGT cells. |

| mGluR2 | 121000 | In vitro antagonist activity at recombinant human mGluR2 expressed in RGT cells. |

| mGluR3 | >300000 | In vitro antagonist activity at recombinant human mGluR3 expressed in RGT cells. |

| mGluR4 | >300000 | In vitro antagonist activity at recombinant human mGluR4 expressed in RGT cells. |

| mGluR5 | >300000 | In vitro antagonist activity at recombinant human mGluR5 expressed in RGT cells. |

The above data suggests that this compound may be useful in the development of treatments for conditions such as anxiety, depression, and schizophrenia due to its modulation of glutamatergic signaling pathways .

Neuroprotective Effects

Studies have indicated that compounds similar to this compound can exhibit neuroprotective properties. These effects are particularly relevant in the context of neurodegenerative diseases where excitotoxicity plays a critical role. The ability to antagonize specific mGluRs may help mitigate neuronal damage caused by excessive glutamate signaling .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies to explore its interactions with various biological targets. Its structural characteristics allow it to serve as a template for the development of new inhibitors targeting enzymes involved in metabolic pathways relevant to disease states.

Case Study: Metabotropic Glutamate Receptor 2 Antagonism

In a recent study published by Eli Lilly researchers, this compound was tested for its efficacy as an antagonist of mGluR2. The results demonstrated a significant reduction in receptor activation under experimental conditions designed to mimic pathological states associated with anxiety disorders .

Case Study: Neuroprotective Potential

Another investigation assessed the neuroprotective effects of this compound in models of excitotoxicity induced by glutamate. The findings suggested that administration of the compound resulted in decreased neuronal cell death and improved functional outcomes in animal models .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-2,4-Dicarboxylic Acid Derivatives

(2R,4R)-4-Amino-1-(2-chlorobenzyl)pyrrolidine-2,4-dicarboxylic Acid

- Structure : Differs by a 2-chlorophenylmethyl substituent instead of benzyl.

- Molecular Formula : C₁₃H₁₄Cl₂N₂O₄ (MW: 333.17 g/mol).

L-cis- and L-trans-Pyrrolidine-2,4-Dicarboxylic Acid

4-Substituted Proline Analogs

4R-Methylproline and 4S-Methylproline Hydrochlorides

- Structure: Methyl group at the 4-position instead of amino and carboxylic acid groups.

- Applications : Incorporated into recombinant insulin to study conformational stability .

- Stereochemical Impact : 4R vs. 4S diastereomers alter protein folding kinetics .

4-(Dimethylamino)pyrrolidine-2-carboxylic Acid Dihydrochlorides

Thiazolidine-2,4-Dicarboxylic Acid

- Structure : Pyrrolidine ring replaced with thiazolidine (sulfur-containing heterocycle).

- Properties: Molecular Formula: C₅H₇NO₄S (MW: 177.17 g/mol). Applications: Laboratory research in peptide synthesis .

- Key Difference : Sulfur atom introduces distinct electronic properties, altering reactivity compared to pyrrolidine derivatives .

Benzyl-Protected Pyrrolidine Derivatives

(2R,4R)-Benzyl 4-Amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate Hydrochloride

Comparative Data Tables

Table 1: Structural and Functional Comparison

Table 2: Pharmacological Properties

*Estimated based on substituent contributions.

Key Research Findings

Preparation Methods

Catalytic Hydrogenation of Azido Pyrrolidine Intermediate

| Parameter | Details |

|---|---|

| Starting Material | (2R,4R)-2-benzyl 1-tert-butyl 4-azidopyrrolidine-1,2-dicarboxylate |

| Catalyst | 10% Palladium on activated carbon |

| Solvent | Methanol |

| Temperature | Room temperature (~20 °C) |

| Time | 24 hours |

| Atmosphere | Hydrogen balloon, vessel evacuated and purged with hydrogen thrice |

| Outcome | Reduction of azido group to amino group, yielding (2R,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |

| Yield | Approximately 3 g from 4.49 g starting material (quantitative yield not specified) |

Experimental Notes:

The reaction mixture is filtered through Celite to remove catalyst, and the filtrate is concentrated under reduced pressure. The crude amine product is used directly in subsequent steps without further purification. Mass spectrometry confirms the expected molecular ion peak after loss of tert-butyl group.

Protection of Amino Group with Fluorenylmethoxycarbonyl (Fmoc)

| Parameter | Details |

|---|---|

| Starting Material | Crude (2R,4R)-4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid |

| Reagents | N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| Solvent | Tetrahydrofuran (THF) and water |

| Base | 10% aqueous sodium bicarbonate |

| Temperature | 0 to 20 °C |

| Time | 2 hours |

| Atmosphere | Inert atmosphere (typically nitrogen or argon) |

| Outcome | Formation of Fmoc-protected amino acid derivative |

Experimental Notes:

The reaction is carried out under mild basic conditions to facilitate nucleophilic attack of the amino group on Fmoc-OSu. The reaction mixture is stirred and monitored until completion. The product is isolated by standard aqueous workup and purification techniques.

Peptide Coupling and Further Functionalization (Example)

| Parameter | Details |

|---|---|

| Starting Material | Fmoc-protected amino acid derivative |

| Coupling Partners | Various peptide or amino acid derivatives |

| Coupling Agents | Standard peptide coupling reagents (e.g., HATU, DCC) |

| Outcome | Formation of peptide-linked derivatives or further functionalized pyrrolidine compounds |

Experimental Notes:

This step is relevant when the compound is used as a building block for more complex peptides or analogs. Cleavage from resin and deprotection steps follow standard peptide synthesis protocols.

Summary of Yields and Conditions

| Step | Yield (%) | Key Conditions | Notes |

|---|---|---|---|

| Catalytic hydrogenation | Not explicitly quantified (approx. 3 g from 4.49 g) | Pd/C, H2, MeOH, 20 °C, 24 h | Crude product used directly |

| Fmoc protection | Not explicitly quantified (typical yields ~80%) | Fmoc-OSu, NaHCO3, THF/H2O, 0-20 °C, 2 h | Mild base, inert atmosphere |

| Peptide coupling (example) | 59-83% (varies by step) | Standard peptide coupling reagents | Crystallization and purification steps |

Analytical and Research Findings

- Mass Spectrometry (MS): Confirms molecular weight and presence of protecting groups after each step.

- Nuclear Magnetic Resonance (NMR): ^1H NMR data confirms stereochemistry and purity of intermediates.

- Melting Points: Used to confirm purity and identity of crystalline intermediates.

- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment and retention time confirmation.

- Solubility and Stability: The hydrochloride salt form improves solubility and stability for storage and handling.

Q & A

Q. What are the primary biological targets of (2R,4R)-4-Amino-1-benzylpyrrolidine-2,4-dicarboxylic acid hydrochloride, and how are these interactions validated experimentally?

This compound is a selective agonist for group II metabotropic glutamate receptors (mGluRs), particularly mGluR2/3, which modulate synaptic transmission and neuronal excitability. Validation involves radioligand binding assays using tritiated ligands (e.g., [³H]LY341495) to measure receptor affinity, and functional assays (e.g., cAMP inhibition in transfected cells) to confirm agonist activity. Contradictory data on its ROS inhibition (e.g., lack of efficacy in LPC-induced inflammasome models) highlight the need for context-specific validation .

Q. What analytical methods are recommended for confirming the stereochemical purity of this compound?

Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) is critical to resolve enantiomers and confirm the (2R,4R) configuration. Complementary techniques include:

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

The hydrochloride salt enhances aqueous solubility, making it suitable for in vitro assays (e.g., IC determinations in buffer systems). Stability studies should monitor pH-dependent degradation (e.g., via HPLC-UV at 220 nm) and avoid prolonged exposure to alkaline conditions, which may hydrolyze the benzyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities, such as its lack of ROS inhibition in certain models?

Contradictions may arise from assay-specific variables (e.g., cell type, ROS detection method). To address this:

- Dose-Response Optimization : Test a wider concentration range (e.g., 1 nM–100 µM) to exclude off-target effects.

- Mechanistic Profiling : Combine ROS assays with mGluR2/3 knockdown (siRNA) to isolate receptor-mediated effects.

- Redox Cofactor Analysis : Measure NADPH oxidase activity directly (e.g., cytochrome c reduction assay) to confirm target engagement .

Q. What strategies are effective for designing derivatives with improved blood-brain barrier (BBB) penetration?

Key modifications include:

- Ester Prodrugs : Masking carboxylic acid groups (e.g., methyl esters) to enhance lipophilicity.

- Bioisosteric Replacement : Substituting the benzyl group with trifluoromethyl or heteroaromatic moieties.

- P-glycoprotein Inhibition : Co-administration with inhibitors (e.g., elacridar) to improve CNS bioavailability. Computational modeling (e.g., molecular dynamics simulations of BBB transporters) can guide rational design .

Q. How can researchers optimize synthetic routes to scale up production while maintaining stereochemical integrity?

A scalable route involves:

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s Co-salen) for enantioselective pyrrolidine ring formation.

- Diastereomeric Salt Resolution : Combine racemic intermediates with resolving agents (e.g., tartaric acid derivatives).

- Continuous Flow Chemistry : For precise control of reaction parameters (temperature, residence time) during cyclization and benzylation steps .

Q. What in vitro and in vivo models are most relevant for studying its neuroprotective effects?

- In Vitro : Primary cortical neurons exposed to glutamate excitotoxicity or oxygen-glucose deprivation (OGD).

- In Vivo : Transgenic mouse models of Alzheimer’s disease (e.g., APP/PS1) or ischemic stroke (MCAO). Outcome measures include synaptic density (via PSD-95 immunohistochemistry) and behavioral endpoints (e.g., Morris water maze) .

Data Contradiction Analysis

Example: The compound’s reported ROS inhibition (via NADPH oxidase) conflicts with its inefficacy in LPC-induced inflammasome models .

- Hypothesis : Cell-type-specific expression of mGluR2/3 or differential ROS sources (mitochondrial vs. NADPH oxidase).

- Resolution : Use knockout models (e.g., NOX2 mice) and ROS source-specific inhibitors (e.g., mito-TEMPO for mitochondrial ROS) to clarify mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.